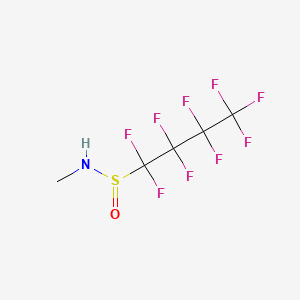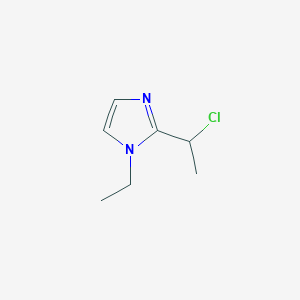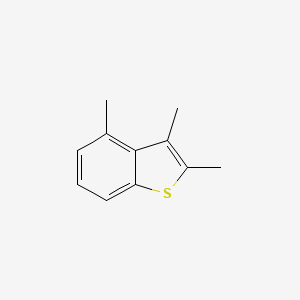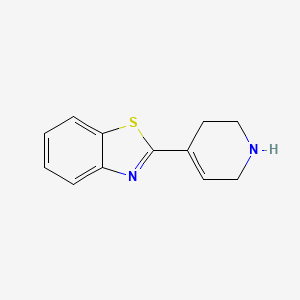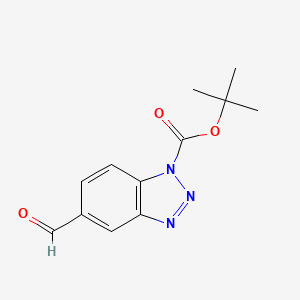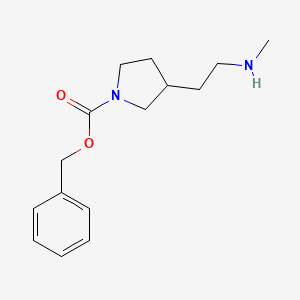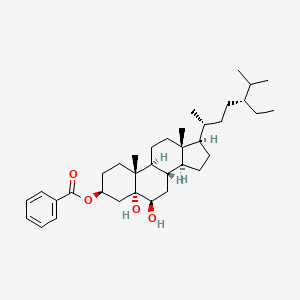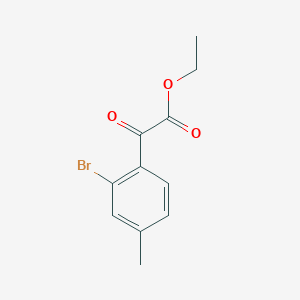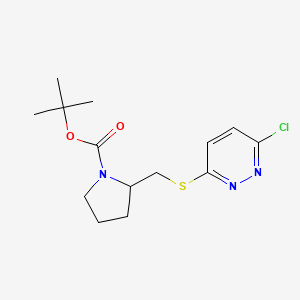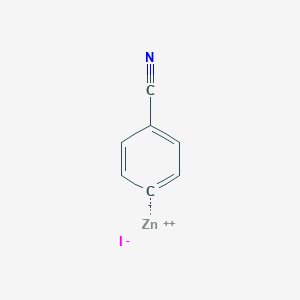
4-Cyanophenylzinciodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanophenylzinciodide, also known as (4-cyanophenyl)zinc iodide, is an organozinc compound with the molecular formula C₇H₄INZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
4-Cyanophenylzinciodide can be synthesized through the reaction of 4-iodobenzonitrile with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Iodobenzonitrile+Zinc→this compound
The reaction conditions often involve heating and microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
4-Cyanophenylzinciodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .
科学研究应用
4-Cyanophenylzinciodide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-cyanophenylzinciodide in chemical reactions involves the transfer of the cyanophenyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with the palladium catalyst, facilitating the transfer of the cyanophenyl group to the electrophilic partner. This process involves the formation of a palladium-zinc intermediate, which undergoes reductive elimination to form the final product .
相似化合物的比较
Similar Compounds
4-Iodobenzonitrile: A precursor in the synthesis of 4-cyanophenylzinciodide.
Phenylzinc Iodide: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
4-Cyanophenylmagnesium Bromide: Another organometallic reagent used in similar types of reactions but with different reactivity and selectivity.
Uniqueness
This compound is unique due to its ability to participate in a wide range of cross-coupling reactions, providing high yields and selectivity. Its stability in various solvents and reaction conditions makes it a valuable reagent in organic synthesis .
属性
分子式 |
C7H4INZn |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
zinc;benzonitrile;iodide |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI 键 |
XUCIJAQWVQJKEF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=[C-]1)C#N.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
